N-methyl-N-(3-nitrophenyl)acrylamide
Description
N-methyl-N-(3-nitrophenyl)acrylamide is an acrylamide derivative featuring a methyl group and a 3-nitrophenyl substituent on the nitrogen atom.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-methyl-N-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C10H10N2O3/c1-3-10(13)11(2)8-5-4-6-9(7-8)12(14)15/h3-7H,1H2,2H3 |
InChI Key |
YFGOGSWYHYAOOU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-methyl-N-(3-nitrophenyl)acrylamide
General Synthetic Approach
The synthesis of this compound generally involves the acylation of an appropriate amine (N-methyl-3-nitroaniline or its derivatives) with an acryloyl chloride or equivalent acrylic acid derivative under controlled conditions. The key steps typically include:
- Formation of the amide bond through nucleophilic substitution.
- Control of reaction medium pH to favor amide formation.
- Use of appropriate solvents and bases to optimize yield and purity.
- Purification by recrystallization or chromatographic methods.
Detailed Synthetic Procedure
While specific literature on this compound is limited, insights can be drawn from closely related acrylamide derivatives and nitrophenyl acrylamide compounds synthesis.
Acylation Reaction
- Reactants : N-methyl-3-nitroaniline (amine source) and acryloyl chloride (acylating agent).
- Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is commonly used.
- Base : Triethylamine (Et3N) or similar organic base to neutralize HCl generated.
- Conditions : The amine is dissolved in the solvent with the base, and the acryloyl chloride is added dropwise at low temperature (0-5°C) to control the reaction rate and avoid side reactions.
- Reaction Time : Stirring at room temperature for 18-24 hours ensures complete conversion.
- Monitoring : Thin-layer chromatography (TLC) is used to monitor reaction progress.
Workup and Purification
- After completion, the reaction mixture is quenched with water.
- The organic layer is separated, washed to remove impurities.
- The product is precipitated by adding water or a non-solvent.
- Recrystallization from ethanol or ethyl acetate yields pure this compound.
Alternative Synthetic Routes
- Knoevenagel Condensation : Some acrylamide derivatives are synthesized via Knoevenagel condensation of aldehydes with amides in the presence of bases such as sodium methoxide in DMF. However, this is more common for benzothiazine derivatives and related acrylamides with hydroxy and nitro substituents.
- Direct Amidation : Using acrylic acid and N-methyl-3-nitroaniline with coupling agents like DCC (dicyclohexylcarbodiimide) can also afford the acrylamide under mild conditions.
Analytical Data and Research Findings
Spectroscopic Characterization
- 1H NMR and 13C NMR : Characteristic signals for the acrylamide vinyl protons and methyl group on nitrogen confirm the structure.
- Infrared (IR) Spectroscopy : Presence of amide carbonyl stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 and 1340 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight 192.17 g/mol.
- Crystallography : While direct crystallographic data for this compound is scarce, related compounds show E-configuration predominance in the acrylamide double bond.
Stability and Isomerism
- Acrylamide derivatives often exist as E- and Z-isomers; synthetic methods aim to maximize the E-isomer due to higher stability.
- Polymorphic forms may exist, influencing melting points and solubility.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Amine | N-methyl-3-nitroaniline | Purity > 98% recommended |
| Acylating Agent | Acryloyl chloride | Freshly distilled or purified |
| Solvent | Anhydrous THF, DCM, or Ethyl Acetate | Dry solvents prevent hydrolysis |
| Base | Triethylamine or Pyridine | Stoichiometric to neutralize HCl |
| Temperature | 0-5°C during addition, then RT for reaction | Controls reaction rate and selectivity |
| Reaction Time | 18-24 hours | Monitored by TLC |
| Workup | Water quench, organic extraction | Efficient removal of by-products |
| Purification | Recrystallization from ethanol or ethyl acetate | Yields high purity product |
| Yield | 60-80% | Dependent on reaction scale and purity |
| Product Configuration | Predominantly E-isomer | Confirmed by NMR and crystallography |
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(3-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Substituted acrylamide derivatives.
Scientific Research Applications
N-methyl-N-(3-nitrophenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-N-(3-nitrophenyl)acrylamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Positional Isomerism: 3-Nitro vs. 4-Nitro
The position of the nitro group significantly impacts physical and chemical properties:
- N-(4-Nitrophenyl)acrylamide (melting point: 172°C ) exhibits higher crystallinity compared to its 3-nitro counterpart, likely due to symmetry-enhanced packing .
- N-methyl-N-(3-nitrophenyl)acrylamide ’s meta-substitution may enhance solubility in polar solvents compared to para-substituted analogs, though direct data are unavailable in the evidence.
Structural and Spectral Data
While direct spectral data for this compound are absent, related compounds provide benchmarks:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
